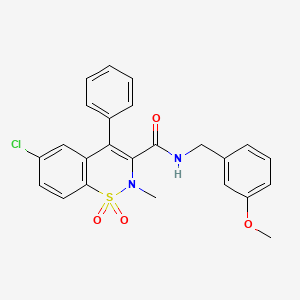
6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiazine class This compound is characterized by its unique structure, which includes a benzothiazine ring system substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazine core, followed by the introduction of the chloro, methoxybenzyl, methyl, and phenyl substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the benzothiazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chloro and methoxybenzyl groups via nucleophilic substitution.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro and methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzothiazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide: Lacks the chloro and methoxybenzyl substituents.
6-chloro-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide: Lacks the methoxybenzyl substituent.
N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide: Lacks the chloro substituent.
Uniqueness
The presence of both chloro and methoxybenzyl groups in 6-chloro-N-(3-methoxybenzyl)-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide imparts unique chemical and biological properties, making it distinct from other similar compounds. These substituents may enhance its pharmacological activity and specificity for certain molecular targets.
特性
IUPAC Name |
6-chloro-N-[(3-methoxyphenyl)methyl]-2-methyl-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-27-23(24(28)26-15-16-7-6-10-19(13-16)31-2)22(17-8-4-3-5-9-17)20-14-18(25)11-12-21(20)32(27,29)30/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRYMPUGFVEZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CC(=C2)Cl)C3=CC=CC=C3)C(=O)NCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2595622.png)
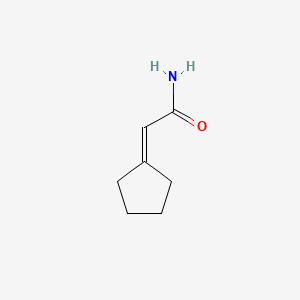
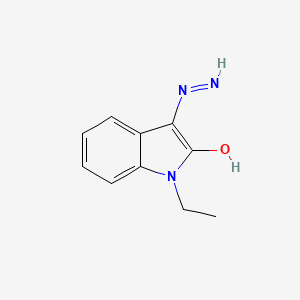
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2595628.png)


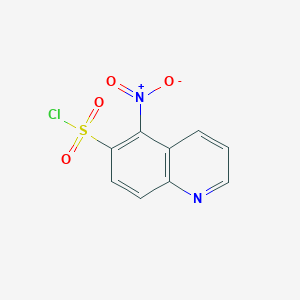
![Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B2595633.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2595634.png)

![8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2595639.png)
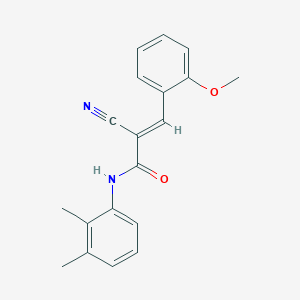
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2595642.png)
![N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2595643.png)
